4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide undergoes several types of chemical reactions, including:
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its use, but generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds such as:
- 4-benzoyl-1H-pyrrole-2-carboxamide
- 4,5-dichloro-N-(4-chlorophenyl)-1H-pyrrole-2-carboxamide
- N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
These compounds share structural similarities but differ in their specific functional groups, leading to unique properties and applications .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8(15)9-6-11(13-7-9)12(16)14-10-4-2-3-5-10/h6-7,10,13H,2-5H2,1H3,(H,14,16) |
InChI Key |
RHBDTMCHOYJBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
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